molecular formula C23H16BrNO3 B11465621 9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11465621
M. Wt: 434.3 g/mol
InChI Key: FNJBCRGTJMUHHK-UHFFFAOYSA-N
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Description

9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a dioxinoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromine-substituted derivatives .

Mechanism of Action

The mechanism of action of 9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with molecular targets and pathways. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(2-bromophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one lies in its specific combination of functional groups and its potential for diverse applications. Its bromophenyl and phenyl groups, along with the dioxinoquinoline core, provide a versatile platform for chemical modifications and functionalization .

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

9-(2-bromophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C23H16BrNO3/c24-17-9-5-4-8-15(17)22-16-12-19-20(28-11-10-27-19)13-18(16)25-23(26)21(22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,25,26)

InChI Key

FNJBCRGTJMUHHK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=CC=C4Br)C5=CC=CC=C5

Origin of Product

United States

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